Lenalidomide-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug originally developed for the treatment of multiple myeloma and other hematologic malignancies. This compound serves as a degrader building block for targeted protein degradation, which involves the selective degradation of specific proteins within cells. It contains an E3 ligase ligand, a linker, and a functional group that can be conjugated to target protein ligands through straightforward chemical reactions .
Lenalidomide-C2-alkyne is classified under the category of small molecules used in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade proteins implicated in various diseases. The compound's molecular formula is with a molecular weight of approximately 311.341 g/mol .
The synthesis of Lenalidomide-C2-alkyne typically involves several steps that can include:
The specific reaction conditions and reagents used can vary based on the desired properties of the final compound, but they generally involve standard organic synthesis techniques such as refluxing, filtration, and purification through chromatography.
The molecular structure of Lenalidomide-C2-alkyne features a complex arrangement that includes:
The structural representation can be depicted using its SMILES notation: O=C1N(CC2=C(NCCC#C)C=CC=C12)C1CCC(=O)NC1=O
, which provides insights into its connectivity and functional groups .
Lenalidomide-C2-alkyne participates in several key chemical reactions, primarily involving:
These reactions are critical for developing effective therapeutic agents that can modulate protein levels within cells.
Lenalidomide-C2-alkyne operates through a unique mechanism involving:
This mechanism not only contributes to lenalidomide's therapeutic effects but also highlights its potential in drug design for targeted protein degradation therapies.
Lenalidomide-C2-alkyne exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under various experimental conditions.
Lenalidomide-C2-alkyne has significant applications in scientific research, particularly in:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 21420-58-6
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8